RTC14 RTC14 RTC14 is a premature termination codon (PTC) readthrough inducer that acts by restoring dystrophin expression and improving muscle function in the mdx mouse model for Duchenne muscular dystrophy.
Brand Name: Vulcanchem
CAS No.: 414909-09-4
VCID: VC0541977
InChI: InChI=1S/C17H18N2O3/c1-17(2,3)13-7-8-16(20)15(10-13)18-11-12-5-4-6-14(9-12)19(21)22/h4-11,20H,1-3H3/b18-11+
SMILES: OC1=CC=C(C(C)(C)C)C=C1/N=C/C2=CC=CC([N+]([O-])=O)=C2
Molecular Formula: C17H18N2O3
Molecular Weight: 298.34

RTC14

CAS No.: 414909-09-4

Inhibitors

VCID: VC0541977

Molecular Formula: C17H18N2O3

Molecular Weight: 298.34

Purity: >98% (or refer to the Certificate of Analysis)

RTC14 - 414909-09-4

CAS No. 414909-09-4
Product Name RTC14
Molecular Formula C17H18N2O3
Molecular Weight 298.34
IUPAC Name 4-tert-Butyl-2-[(3-nitrobenzylidene)amino]phenol
Standard InChI InChI=1S/C17H18N2O3/c1-17(2,3)13-7-8-16(20)15(10-13)18-11-12-5-4-6-14(9-12)19(21)22/h4-11,20H,1-3H3/b18-11+
Standard InChIKey SRROYBWFBCWHGV-WOJGMQOQSA-N
SMILES OC1=CC=C(C(C)(C)C)C=C1/N=C/C2=CC=CC([N+]([O-])=O)=C2
Appearance Solid powder
Description RTC14 is a premature termination codon (PTC) readthrough inducer that acts by restoring dystrophin expression and improving muscle function in the mdx mouse model for Duchenne muscular dystrophy.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >3 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms RTC14; RTC-14; RTC 14; Read-through compound 14; Read-through compound-14;
Reference 1: Gómez-Grau M, Garrido E, Cozar M, Rodriguez-Sureda V, Domínguez C, Arenas C, Gatti RA, Cormand B, Grinberg D, Vilageliu L. Evaluation of Aminoglycoside and Non-Aminoglycoside Compounds for Stop-Codon Readthrough Therapy in Four Lysosomal Storage Diseases. PLoS One. 2015 Aug 19;10(8):e0135873. doi: 10.1371/journal.pone.0135873. eCollection 2015. PubMed PMID: 26287674; PubMed Central PMCID: PMC4545610.
2: Kuschal C, DiGiovanna JJ, Khan SG, Gatti RA, Kraemer KH. Repair of UV photolesions in xeroderma pigmentosum group C cells induced by translational readthrough of premature termination codons. Proc Natl Acad Sci U S A. 2013 Nov 26;110(48):19483-8. doi: 10.1073/pnas.1312088110. Epub 2013 Nov 11. PubMed PMID: 24218596; PubMed Central PMCID: PMC3845163.
3: Kayali R, Ku JM, Khitrov G, Jung ME, Prikhodko O, Bertoni C. Read-through compound 13 restores dystrophin expression and improves muscle function in the mdx mouse model for Duchenne muscular dystrophy. Hum Mol Genet. 2012 Sep 15;21(18):4007-20. doi: 10.1093/hmg/dds223. Epub 2012 Jun 12. PubMed PMID: 22692682; PubMed Central PMCID: PMC3607466.
Last Modified Aug 20 2021
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